molecular formula C12H19N B1451670 2,4-dimethyl-N-(2-methylpropyl)aniline CAS No. 1021107-02-7

2,4-dimethyl-N-(2-methylpropyl)aniline

Cat. No. B1451670
Key on ui cas rn: 1021107-02-7
M. Wt: 177.29 g/mol
InChI Key: GWXKOPLNQUGANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150508B2

Procedure details

An aqueous solution of ammonium formate (3.15 g, 50.0 mmol, 10 mL) was diluted with isopropanol (80 mL) and added to palladium on carbon 10% wet (1.064 g, 10.00 mmol) under nitrogen. A solution of 2,4-dimethylaniline (1.212 g, 10 mmol) and isobutyraldehyde (1.004 mL, 11.00 mmol) in isopropanol (3 mL) was added and the mixture was stirred for 1 h. The mixture was filtered through celite, the celite cake washed with isopropanol and combined liquid phases concentrated in vacuo. The residue (1.8 g) was purified using a pre-conditioned aminopropyl solid phase extraction cartridge (NH2 SPE) (20 g) using methanol as an eluent. The methanolic organic phase was concentrated under vacuo to give a second residue which was further purified on a Biotage Flashmaster II using silica (Si) 10 g/mmol using a 0-100% dichloromethane-cyclohexane gradient over 40 mins. The fractions containing the expected product were combined and concentrated in vacuo to give the desired product 1.5 g as a yellow oil.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.212 g
Type
reactant
Reaction Step Two
Quantity
1.004 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+].[CH3:5][C:6]1[CH:12]=[C:11]([CH3:13])[CH:10]=[CH:9][C:7]=1[NH2:8].[CH:14](=O)[CH:15]([CH3:17])[CH3:16]>C(O)(C)C.[Pd]>[CH3:5][C:6]1[CH:12]=[C:11]([CH3:13])[CH:10]=[CH:9][C:7]=1[NH:8][CH2:14][CH:15]([CH3:17])[CH3:16] |f:0.1|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
1.212 g
Type
reactant
Smiles
CC1=C(N)C=CC(=C1)C
Name
Quantity
1.004 mL
Type
reactant
Smiles
C(C(C)C)=O
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
WASH
Type
WASH
Details
the celite cake washed with isopropanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue (1.8 g) was purified
EXTRACTION
Type
EXTRACTION
Details
a pre-conditioned aminopropyl solid phase extraction cartridge (NH2 SPE) (20 g)
CONCENTRATION
Type
CONCENTRATION
Details
The methanolic organic phase was concentrated under vacuo
CUSTOM
Type
CUSTOM
Details
to give a second residue which
CUSTOM
Type
CUSTOM
Details
was further purified on a Biotage Flashmaster II
CUSTOM
Type
CUSTOM
Details
over 40 mins
Duration
40 min
ADDITION
Type
ADDITION
Details
The fractions containing the expected product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C)NCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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